N2-Phenylacetyl guanosine
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Overview
Description
N2-Phenylacetyl guanosine is a modified form of guanosine, a nucleoside composed of guanine linked to a ribose sugar. In this modified form, a phenylacetyl group is attached to the nitrogen atom (N2) of the guanine base. This modification can alter the properties of guanosine, potentially affecting its interactions with other molecules, such as proteins or nucleic acids .
Mechanism of Action
Target of Action
Guanosine, a component of the compound, is known to interact with various targets in the central nervous system (cns), mediating several cellular processes, including cell growth, differentiation, and survival .
Mode of Action
Guanosine, a component of the compound, is known to exert protective effects in several models of neurotoxicity or neurological disorders . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents .
Biochemical Pathways
It’s known that the microbiota-dependent metabolism of dietary phenylalanine produces phenylacetic acid (paa), which is a crucial intermediate that is catalyzed by diverse microbial catalytic pathways . PAA conjugates with glutamine and glycine in the liver and kidney to predominantly form phenylacetylglutamine in humans and phenylacetylglycine in rodents .
Pharmacokinetics
It’s synthesized from 2-phenylethylamine and guanosine using phosphoramidite chemistry .
Result of Action
Guanosine, a component of the compound, is known to exert neuroprotection on alzheimer’s and parkinson’s disease in vivo models, ameliorating behavior, cognitive and motor function .
Action Environment
It’s known that one should avoid breathing mist, gas, or vapors of the compound and avoid contacting it with skin and eye .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N2-Phenylacetyl guanosine is generally achieved by chemical synthesis. A common synthetic method involves reacting 2-phenylacetyl chloride or 2-phenylacetyl acid with guanosine . The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reaction vessels, and employing automated purification systems. The process also involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N2-Phenylacetyl guanosine undergoes various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phenylacetic acid derivatives, while reduction can produce phenylethanol derivatives .
Scientific Research Applications
N2-Phenylacetyl guanosine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N2-Acetyl guanosine: Similar in structure but with an acetyl group instead of a phenylacetyl group.
N2-Benzoyl guanosine: Contains a benzoyl group attached to the nitrogen atom (N2) of the guanine base.
N2-Formyl guanosine: Features a formyl group at the N2 position.
Properties
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCBAKCFOLZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132628-16-1 |
Source
|
Record name | N2-Phenylacetylguanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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